molecular formula C6H8O3 B1174594 RPD3 protein CAS No. 144714-44-3

RPD3 protein

Cat. No.: B1174594
CAS No.: 144714-44-3
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Description

The RPD3 protein is a highly conserved histone deacetylase (HDAC) from Saccharomyces cerevisiae that serves as a fundamental tool for chromatin and transcriptional regulation research . As the catalytic subunit of several multi-protein complexes, including Rpd3L and Rpd3S, this enzyme regulates the acetylation state of histone tails, thereby influencing chromatin structure and gene expression . The recruitment of RPD3-containing complexes to specific genomic loci leads to localized histone deacetylation, which is a classic mechanism for transcriptional repression . Research has established that the histone deacetylase activity of RPD3 is crucial for its role in repressing transcription, though some HDAC-independent functions related to chromatin stabilization have also been identified . Beyond its canonical role in transcription, RPD3 is involved in a diverse array of cellular processes, making it a protein of broad research interest. Studies have linked RPD3 function to the regulation of meiosis, the response to various stresses such as heat and oxidative stress, autophagy, and cell cycle progression . Recent research has also uncovered a role for the Rpd3-complex in regulating the expression of genes required for intracellular membrane trafficking and the recycling of cell surface proteins . Furthermore, its conserved function in memory and neural plasticity has been demonstrated in model organisms like Drosophila . This protein is essential for investigating epigenetic mechanisms, signal transduction, and cellular homeostasis. This product is provided for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

144714-44-3

Molecular Formula

C6H8O3

Synonyms

RPD3 protein

Origin of Product

United States

Molecular Architecture and Post Translational Regulation of Rpd3 Protein

Gene Locus and Transcriptional Regulation of RPD3 Protein Expression

In the budding yeast Saccharomyces cerevisiae, the RPD3 gene is located on the left arm of chromosome XIV, positioned very near the telomere between the genes AAD14 (aryl-alcohol dehydrogenase) and PEX6 (AAA-peroxin) yeastgenome.org. The coding sequence for Rpd3p is 1302 nucleotides long yeastgenome.org.

The expression of the RPD3 gene is subject to transcriptional regulation. While Rpd3 itself is a key player in regulating the transcription of numerous other genes, the mechanisms specifically governing RPD3 gene expression are also subject to cellular control. For instance, studies suggest a potential role for the protein Hsp42 in Rpd3 expression or stability, as this compound levels were observed to be lower in hsp42Δ cells regardless of DNA damage stress nih.gov. Genetic interactions also indicate that RPD3 interacts with genes involved in transcription yeastgenome.org. The this compound is present at an estimated median abundance of 3850 molecules per cell in log phase SD medium in S. cerevisiae uniprot.org, suggesting a regulated level of expression.

Protein Domain Organization and Functional Significance of this compound Domains

The this compound in S. cerevisiae is a polypeptide chain consisting of 433 amino acids, with a molecular weight of approximately 48.9 kDa yeastgenome.orgyeastgenome.org. Its domain organization is characterized by a conserved N-terminal deacetylase domain and a C-terminal tail researchgate.net.

The N-terminal deacetylase domain is the catalytic core responsible for the protein's histone deacetylase activity yeastgenome.orgresearchgate.netnih.gov. This domain exhibits sequence similarity to other deacetylases, including Hda1p in yeast and mammalian HDACs researchgate.netnih.govpnas.org. Mutations within evolutionarily invariant histidine residues in this putative deacetylation motif have been shown to abolish histone deacetylase activity in vitro and impair transcriptional repression in vivo, highlighting the critical functional significance of this domain researchgate.netnih.gov.

The C-terminal tail, while less conserved than the catalytic domain, also plays a role in Rpd3 function, particularly in mediating interactions with other proteins researchgate.net. In the mammalian ortholog, HDAC1, this region is known to harbor sites for post-translational modifications such as phosphorylation and sumoylation, which can influence complex formation and regulatory functions researchgate.net. Rpd3's ability to interact with numerous proteins is crucial for its function within multi-subunit complexes like the Rpd3L and Rpd3S complexes yeastgenome.orgyeastgenome.orgmdpi.comnih.govsdbonline.orgnih.gov. These interactions, often mediated through specific protein domains or regions, are essential for recruiting Rpd3 to target promoters and executing its transcriptional regulatory roles sdbonline.orgcolumbia.edu. Rpd3p is known to enable histone deacetylase activity, transcription coactivator activity, transcription corepressor activity, and zinc ion binding yeastgenome.org.

Post-Translational Modifications of this compound

Post-translational modifications (PTMs) are crucial regulatory mechanisms that can alter a protein's activity, localization, stability, and interactions nih.govembopress.orgfrontiersin.org. The this compound is subject to several PTMs that influence its function within the cell yeastgenome.orgyeastgenome.org.

Phosphorylation of this compound and its Regulatory Implications

Phosphorylation, the addition of a phosphate (B84403) group, is a common PTM that can significantly impact protein function nih.govembopress.org. Experimental evidence indicates that the this compound in S. cerevisiae is phosphorylated on at least 10 different residues yeastgenome.orgyeastgenome.org.

While the specific kinases responsible for phosphorylating Rpd3 and the precise functional consequences of each phosphorylation event are areas of ongoing research, phosphorylation is known to regulate various aspects of protein behavior, including enzymatic activity, protein-protein interactions, and subcellular localization nih.govembopress.org. In related contexts, phosphorylation of other proteins, such as RNA polymerase II by Kin28 and Ctk1, has been implicated in the recruitment of the Rpd3S complex to active genes nih.gov. Although this is phosphorylation of a different protein, it underscores the interconnectedness of phosphorylation events and Rpd3 complex function. Additionally, components of pathways regulated by Rpd3, such as Pho4p in the PHO pathway, are subject to phosphorylation by kinases like Pho80p-Pho85p asm.org. While a direct phosphorylation of Rpd3 by these specific kinases and its impact on Rpd3 activity in this pathway is not explicitly detailed in the provided snippets, it highlights the prevalence of phosphorylation in regulatory networks involving Rpd3.

Acetylation/Deacetylation of this compound Itself

Rpd3 is well-established as a histone deacetylase, meaning it removes acetyl groups from lysine (B10760008) residues on other proteins, primarily histones yeastgenome.orgnih.govnih.govmdpi.comnih.govpnas.org. This activity is central to its role in transcriptional repression yeastgenome.orgresearchgate.netsdbonline.org.

The question of whether this compound itself undergoes acetylation or deacetylation is distinct from its enzymatic activity on substrates. While acetylation and deacetylation are reversible modifications that can affect protein properties like charge, size, and interactions frontiersin.org, the provided search results primarily focus on Rpd3's role as a deacetylase acting on histones and other proteins yeastgenome.orgnih.govmdpi.comnih.govpnas.org. There is no specific information in the provided snippets detailing the acetylation status of this compound itself or the regulatory implications of such modifications on Rpd3's own activity or stability. However, the general principle of PTM crosstalk suggests that acetylation could potentially influence other modifications like ubiquitination by competing for lysine residues embopress.org.

Ubiquitination and Proteasomal Degradation Pathways Affecting this compound

Ubiquitination, the covalent attachment of ubiquitin protein, is a key signal for various cellular processes, including protein degradation via the proteasome embopress.orgmdpi.com. The this compound in S. cerevisiae has been experimentally shown to be ubiquitinylated on lysine residue K412 yeastgenome.orgyeastgenome.org.

The ubiquitination of Rpd3 can target it for degradation through the ubiquitin-proteasome pathway mdpi.com. This pathway involves a cascade of enzymes (E1, E2, and E3) that conjugate ubiquitin to a lysine residue on the target protein, often forming polyubiquitin (B1169507) chains that are recognized by the 26S proteasome for degradation mdpi.com.

Studies suggest that the stability of this compound can be influenced by cellular factors and conditions. For example, this compound levels were found to be lower in cells lacking Hsp42, suggesting a potential role for this chaperone in Rpd3 stability nih.gov. Furthermore, in the context of DNA damage stress, Rpd3 is sequestered in nuclear inclusions (INQ) nih.gov. The loss of SUMOylation of the protein Btn2 has been linked to impaired UPS-mediated degradation of certain substrates, and this might potentially affect the turnover of proteins like Rpd3 from these inclusions nih.gov. This indicates a complex interplay between ubiquitination, other PTMs like SUMOylation, and protein quality control pathways in regulating Rpd3 levels and localization.

Other Post-Translational Modifications and their Impact on this compound Activity or Stability

Besides phosphorylation and ubiquitination, other PTMs can potentially influence this compound. One such modification mentioned in the context of Rpd3 or its orthologs is SUMOylation, the attachment of Small Ubiquitin-like Modifier proteins nih.gov.

The C-terminal tail of mammalian HDAC1, the Rpd3 ortholog, is noted to contain a sumoylation motif researchgate.net. In S. cerevisiae, SUMOylation has been implicated in the regulation of proteins sequestered in nuclear inclusions, including Rpd3, during replication stress nih.gov. Inhibiting poly-SUMOylation was observed to increase the formation of these Rpd3-containing inclusions, suggesting that SUMOylation may play a role in either the clearance of Rpd3 from these structures or in opposing their formation nih.gov. While the direct impact of SUMOylation on Rpd3's deacetylase activity is not explicitly detailed, changes in localization or aggregation state due to SUMOylation could indirectly affect its access to substrates and thus its activity or stability.

Enzymatic Activity and Substrate Specificity of Rpd3 Protein

Histone Deacetylase (HDAC) Activity of RPD3 Protein

RPD3 is a well-characterized histone deacetylase. asm.orgnih.gov As a class I HDAC, it is a zinc-dependent enzyme, distinguishing it from class III HDACs (sirtuins) which require NAD+ as a cofactor. asm.orgebi.ac.ukoup.com RPD3 functions primarily as a catalytic component within multiprotein complexes, notably the large Rpd3 (Rpd3L) and small Rpd3 (Rpd3S) complexes in yeast, and their homologs in other eukaryotes. asm.orguniprot.orgnih.gov These complexes are recruited to specific genomic locations, often by DNA-binding proteins, to exert their deacetylase activity on histone tails. nih.govsdbonline.orgoup.com

Catalytic Mechanism of this compound

The catalytic mechanism of RPD3, typical of class I HDACs, involves a metal-dependent hydrolysis of the acetylated lysine (B10760008) residue. ebi.ac.uk This reaction removes the acetyl group, converting N6-acetyl-L-lysyl-[histone] to L-lysyl-[histone] and acetate (B1210297). uniprot.orguniprot.org Evolutionarily invariant histidine residues within a putative deacetylation motif are hypothesized to play a direct role in this catalytic process, potentially by transferring a proton to the target lysine residue. nih.gov Studies using Rpd3 derivatives with mutations in these histidine residues have shown a loss of detectable histone deacetylase activity in vitro, supporting their importance in catalysis. nih.gov

Specific Histone Substrates and Lysine Deacetylation Sites of this compound

RPD3 complexes deacetylate lysine residues on the N-terminal tails of core histones, including H2A, H2B, H3, and H4. uniprot.org While RPD3 has a relatively broad histone substrate range, studies in yeast have shown a greater impact of RPD3 deletion on the acetylation levels of histone H4 at lysine positions 5 and 12. sdbonline.orgyeastgenome.orgpnas.orgoup.com Rpd3 also deacetylates all acetylation sites in the H3 and H4 N-termini, as well as H2B K11, K16, and H2A K7. pnas.org Deacetylation of H4 lysine 12 by Rpd3 has been suggested to activate transcription in certain cases by preventing the binding of the repressive SIR complex. pnas.orgpnas.org Increased acetylation of H4 lysine 5 and 12 is correlated with histone deposition, raising the possibility that RPD3 may be involved in deacetylating H4 shortly after its import into the nucleus and nucleosome assembly. pnas.org

Specific histone deacetylation sites targeted by RPD3 include:

Histone H3: Lysine 9 (H3K9), Lysine 18 (H3K18) asm.orgpnas.org

Histone H4: Lysine 5 (H4K5), Lysine 12 (H4K12) asm.orgsdbonline.orgyeastgenome.orgpnas.orgoup.com

Histone H2A: Lysine 7 (H2A K7) pnas.org

Histone H2B: Lysine 11 (H2B K11), Lysine 16 (H2B K16) pnas.org

Data on RPD3's impact on histone acetylation levels can be summarized in a table:

HistoneLysine SiteEffect of RPD3 Deletion (Yeast)Source
H3K9Increased acetylation asm.orgpnas.org
H3K18Increased acetylation asm.orgpnas.org
H4K5Greater increase in acetylation sdbonline.orgyeastgenome.orgpnas.orgoup.com
H4K12Greater increase in acetylation sdbonline.orgyeastgenome.orgpnas.orgoup.com
H4K8Less affected acetylation oup.com
H4K16Less affected acetylation oup.com
H2BK11Deacetylated by Rpd3 pnas.org
H2BK16Deacetylated by Rpd3 pnas.org
H2AK7Deacetylated by Rpd3 pnas.org

Non-Histone Deacetylation Activity of this compound

Beyond its well-established role in histone deacetylation, RPD3 and other HDACs are increasingly recognized for their ability to deacetylate non-histone proteins. researchgate.netuniprot.orgsdbonline.orgpnas.orgembopress.org This non-histone deacetylation activity expands the regulatory scope of RPD3, influencing the function, localization, interaction, and stability of a diverse array of proteins. researchgate.net

Identification and Characterization of Non-Histone Protein Substrates of this compound

While the non-histone targets of RPD3 have been less extensively characterized compared to its histone substrates, research indicates that RPD3 can deacetylate proteins involved in various cellular processes. asm.orguniprot.orgsdbonline.orgpnas.org Studies using deacetylase inhibitors and acetylome profiling have helped identify potential non-histone substrates of RPD3-like HDACs in various organisms, including plants. embopress.orgfrontiersin.org These studies suggest that RPD3-like proteins can have substrates in different subcellular compartments, including the nucleus and potentially organelles like chloroplasts. asm.orgoup.comembopress.org

In Arabidopsis, acetylome profiling identified 91 new acetylated candidate proteins other than histones that are potential substrates of RPD3/HDA1-like HDACs. embopress.org Many of these proteins function in nucleic acid binding, and interesting candidates involved in nuclear protein import, transcriptional regulation, and chromatin remodeling have been identified as potential nuclear targets. embopress.orgfrontiersin.org For instance, RuBisCO activase (RCA) has been identified as a potential substrate of HDA14, an RPD3/HDA1 class protein found in chloroplasts. embopress.org

Although the direct non-histone targets of Saccharomyces cerevisiae RPD3 (ScRPD3) had not been identified in one study as of 2021, other members of the class I HDAC family have been shown to have deacetylase activity on non-nuclear proteins. asm.org Non-histone targets of other class I HDACs, such as human HDAC1, HDAC2, and HDAC3 (which are RPD3 homologs), include transcription factors like P53, Stat3, KAT5, MEF2D, MAPK14, and RARA. uniprot.orgnih.gov This suggests a conserved role for RPD3-like proteins in deacetylating transcription factors and other regulatory proteins.

Functional Consequences of Non-Histone Deacetylation by this compound

Deacetylation of non-histone proteins by RPD3 can have significant functional consequences. This modification can influence protein activity, stability, localization, and interactions, thereby impacting various cellular pathways. researchgate.net For example, deacetylation of transcription factors can alter their DNA binding affinity, interaction with cofactors, or stability, ultimately affecting gene expression. researchgate.net

In yeast, while the specific non-histone targets of ScRPD3 and the direct functional consequences of their deacetylation were not fully elucidated in some earlier studies, the ability of Rpd3L to activate transcription without correlating with histone H4 deacetylation suggested an effect on a non-histone protein. plos.org Additionally, Rpd3 has been shown to function independently of dietary restriction through its ability to post-translationally modify proteins in the AMPK signaling pathway in yeast. nih.gov

In plants, deacetylation of RuBisCO activase by HDA14, an RPD3/HDA1 class protein, affects the enzyme's ADP-sensitivity, which is important for regulating RuBisCO activation under low-light conditions. embopress.org This highlights how RPD3-like non-histone deacetylation can directly impact metabolic processes.

The functional consequences of RPD3-mediated non-histone deacetylation are diverse and context-dependent, contributing to the intricate regulation of cellular processes beyond chromatin modification.

Rpd3 Protein Complexes and Interacting Partners

Composition and Assembly of RPD3 Protein-Containing Complexes

RPD3 is a catalytic subunit found in several distinct multi-protein complexes. The composition and assembly of these complexes are crucial for their specific targeting and function within the cell. The Sin3 transcriptional coregulator acts as a scaffold for the assembly of many RPD3-containing complexes. biorxiv.orgbiologists.compnas.org

Sin3-RPD3 Protein Complexes: RPD3L and RPD3S

In the yeast Saccharomyces cerevisiae, RPD3 is a core component of two major Sin3-containing complexes: the Rpd3 large (RPD3L) complex and the Rpd3 small (RPD3S) complex. nih.govbiorxiv.orgbiologists.comnih.govportlandpress.comjelsciences.comresearchgate.netnih.govnih.govbiorxiv.org These complexes share core subunits but differ in their accessory components and molecular mass, leading to distinct functional roles and genomic targeting. pnas.orgportlandpress.comresearchgate.net

The RPD3L complex is a larger entity, estimated to have a molecular mass greater than 2 million Da in yeast or 1.2 to 2 MDa in mammals. sdbonline.orgpnas.orgjelsciences.com Its core subunits include Sin3, Rpd3, and Ume1. nih.govjelsciences.comnih.gov Additional subunits typically found in RPD3L include Sap30, Sds3, Ume6, Pho23, Dep1, Rxt2, and Rxt3, among others. nih.govportlandpress.comjelsciences.comresearchgate.netoup.com RPD3L is generally targeted to promoter regions of genes, often through interactions with sequence-specific DNA-binding transcription factors like Ume6, where it performs a classical co-repressor role by deacetylating histones. nih.govportlandpress.comjelsciences.comresearchgate.netnih.gov

The RPD3S complex is smaller, approximately 400-600 kDa. pnas.orgresearchgate.net It shares the core subunits Sin3, Rpd3, and Ume1 with RPD3L. nih.govjelsciences.comnih.gov However, RPD3S contains distinct accessory subunits, notably Rco1 and Eaf3. nih.govnih.govportlandpress.comjelsciences.comresearchgate.net RPD3S is primarily targeted to the intragenic regions of actively transcribed genes. nih.govpnas.orgportlandpress.comjelsciences.comresearchgate.net This targeting is mediated by the recognition of histone H3 lysine (B10760008) 36 trimethylation (H3K36me3) by the chromodomain of Eaf3, which couples RPD3S activity to transcription elongation. nih.govportlandpress.comjelsciences.comresearchgate.net

In mammals, the two highly related SIN3 paralogs, SIN3A and SIN3B, are thought to function in complexes analogous to yeast RPD3L and RPD3S, respectively. biorxiv.orgbiologists.comportlandpress.com Mammalian SIN3A complexes are generally larger and more diverse, while SIN3B co-purifies in a complex equivalent to yeast Rpd3S. biorxiv.orgbiologists.com The composition of mammalian Sin3A complexes can vary depending on cell type, including associations with proteins like Fam60a, Tet1, and OGT in embryonic stem cells. portlandpress.com

The assembly of these complexes is mediated by interactions between their subunits. For instance, the HDAC interaction domain (HID) of Sin3A is important for recruiting HDAC1/2 and is a presumed site of interaction for other subunits like Sds3, RBBP4/7, SAP130, and ARID4A/B in the mammalian Sin3L/Rpd3L complex. pnas.org Structural studies of the Rpd3S complex bound to a nucleosome reveal that Sin3, along with multiple copies of Rco1 and Eaf3, encircles Rpd3 and coordinates the binding of Ume1. nih.govbiorxiv.org

Other Established this compound-Associated Multi-Protein Complexes

Beyond the major Sin3-RPD3 complexes, RPD3 also associates with other multi-protein complexes involved in diverse cellular processes. In Drosophila, RPD3 is a component of a complex containing the Polycomb Group proteins ESC and E(Z), as well as the histone-binding protein p55 (the homolog of mammalian RbAp48 and RbAp46). biologists.com This complex is implicated in Polycomb response element (PRE)-mediated gene silencing. biologists.com

RPD3 has also been found in complexes with transcriptional corepressors like Groucho (Gro) in Drosophila. nih.gov This interaction is suggested to be direct and contributes to transcriptional repression. nih.gov

In yeast, the RPD3 complex has been shown to interact with the NuB4 complex, suggesting a connection in chromatin assembly and repair processes. jelsciences.com The RPD3 complex has also been proposed to exhibit histone chaperone properties. jelsciences.comnih.gov

Mammalian HDAC1 and HDAC2, orthologs of RPD3, are also found in other corepressor complexes such as NuRD (nucleosome remodeling and deacetylase) and CoREST (corepressor of REST transcription factor), although RPD3 itself is primarily associated with Sin3 complexes. nih.govpnas.orggoogle.com

Functional Implications of this compound Complex Formation and Dynamics

The formation of specific RPD3-containing complexes dictates their functional outcomes. The distinct subunit compositions and targeting mechanisms of RPD3L and RPD3S lead to their differential roles in gene regulation. RPD3L, typically recruited to promoters, is involved in repressing transcription initiation. portlandpress.comjelsciences.comresearchgate.netnih.gov RPD3S, localized to gene bodies, represses spurious transcription from cryptic promoters within actively transcribed regions. nih.govportlandpress.comjelsciences.comresearchgate.net

The dynamic assembly and disassembly of these complexes, as well as changes in their composition, can modulate RPD3 activity and targeting. For example, the association of specific subunits can recruit the complex to different genomic locations or influence its deacetylase activity towards particular histone or non-histone substrates. nih.govpnas.orgportlandpress.combiorxiv.org

RPD3 complex formation is essential for its biological functions. Studies in various organisms have shown that disruption of RPD3 or its associated subunits can lead to significant developmental defects and cellular dysfunction. biorxiv.orgbiologists.comwayne.edu For instance, knockout of SIN3A in Drosophila and mice results in embryonic lethality. wayne.edu Mutations in mammalian SIN3A and SIN3B are linked to intellectual disability syndromes. biorxiv.orgbiologists.com

Beyond transcriptional repression, RPD3 complexes are involved in a wide array of cellular processes. They play roles in chromatin stability, DNA damage response, drug sensitivity, and physiological stress responses. jelsciences.comnih.govbiorxiv.org The ability of RPD3 to participate in different complexes allows it to exert diverse regulatory effects.

Identification and Characterization of Direct this compound Interactors

Identifying the direct protein interactors of RPD3 is crucial for understanding the molecular mechanisms of its function and complex assembly. Various biochemical and proteomic approaches, including co-immunoprecipitation coupled with mass spectrometry, have been used to characterize RPD3 interaction networks. biorxiv.orgbiorxiv.orgwayne.edu

Within the core Sin3 complex, direct interactions have been demonstrated between SIN3 and RPD3. sdbonline.orgwayne.edu The HDAC interaction domain (HID) of Sin3 is a key region for binding RPD3 (HDAC1/2). pnas.orgwayne.edu

Studies have also identified direct interactions between RPD3 and specific subunits within its associated complexes. For example, within the RPD3S complex, structural analysis shows Rpd3 interacting with Sin3, Rco1, and Eaf3. nih.govbiorxiv.org In Drosophila, Rpd3 has been shown to interact directly with the corepressor Groucho via its glycine/proline-rich (GP) domain. nih.gov

While complex purification identifies proteins that are part of the same complex, further assays are required to confirm direct physical contact between subunits. Techniques such as yeast two-hybrid assays and in vitro binding assays using purified proteins are employed for this purpose. nih.govfrontiersin.org For example, in vitro protein-protein interaction assays provided evidence for a direct interaction between Drosophila Gro and Rpd3. nih.gov Yeast two-hybrid assays have been used to investigate interactions between RPD3/HDA1 family HDACs and MADS-box proteins in tomato. frontiersin.org

Characterization of these direct interactions provides insights into how RPD3 is recruited to specific targets, how its enzymatic activity is regulated, and how the various subunits within a complex cooperate to perform their functions.

Role of Rpd3 Protein in Chromatin Dynamics and Transcriptional Regulation

RPD3 Protein and Chromatin Structure Modulation

RPD3's primary function in chromatin dynamics revolves around its histone deacetylase activity, which directly influences the condensation state of chromatin.

Nucleosome Deacetylation and Chromatin Condensation by this compound

RPD3 is a subunit of Class I histone deacetylase complexes. yeastgenome.org These complexes catalyze the removal of acetyl groups from lysine (B10760008) residues on the N-terminal tails of core histones, particularly histones H3 and H4. yeastgenome.orgnih.govnih.gov Acetylation of histones generally leads to a more open chromatin structure, making DNA more accessible to transcription factors and other regulatory proteins. Conversely, deacetylation by RPD3 promotes a more condensed chromatin state, which can restrict access to the DNA template and thus repress transcription. yeastgenome.orgnih.govsdbonline.orgembopress.org

Studies in yeast have shown that targeted recruitment of the Rpd3 histone deacetylase complex leads to localized deacetylation of histones H3 and H4 over a limited number of nucleosomes, typically one to two adjacent nucleosomes. nih.gov This localized deacetylation is associated with transcriptional repression. nih.gov In Drosophila, the SIN3-RPD3 complex is found in less condensed, hypoacetylated euchromatic regions, suggesting its role in maintaining histones in a hypoacetylated state. nih.govembopress.org This co-localization with hypoacetylated histones indicates that RPD3 has broad substrate specificity in vivo. nih.govembopress.org

Deletion of the RPD3 gene in yeast results in increased histone acetylation, particularly at histone H4 lysine positions 5 and 12. yeastgenome.orgoup.com This hyperacetylation is linked to changes in gene expression and can even affect processes like telomeric repression and lifespan. yeastgenome.org

Interplay of this compound with Other Chromatin Modifiers and Remodelers

RPD3 does not act in isolation but interacts with a variety of other chromatin modifiers and remodelers to exert its effects on chromatin structure and transcription. RPD3 is a core component of multiprotein complexes, notably the Rpd3 large (Rpd3L) and small (Rpd3S) complexes in yeast. yeastgenome.orgresearchgate.net These complexes share core subunits like Sin3 and Ume1 but contain distinct accessory subunits that likely contribute to their functional specificity and interactions with other factors. yeastgenome.orgresearchgate.net

The Rpd3 complex can be recruited to specific genomic loci through interactions with DNA-binding proteins. embopress.orgnih.gov For instance, in yeast, Ume6 recruits the Rpd3 complex via the Sin3 co-repressor to deacetylate histones at target promoters. nih.govembopress.orgcolumbia.edu However, genome-wide studies indicate that RPD3 can be targeted to many promoters independently of Ume6, suggesting the involvement of alternative recruitment factors and DNA motifs. columbia.edu

RPD3-dependent repression has been shown to be associated with decreased occupancy by the SWI/SNF nucleosome-remodeling complex and the SAGA histone acetylase complex. nih.gov Deacetylated histones are less efficiently bound by the SWI/SNF complex, suggesting a mechanism by which RPD3-mediated deacetylation can influence the action of chromatin remodelers. nih.gov The Rpd3 complex has also been found to interact with and influence the activity of other chromatin remodeling complexes, such as the RSC complex. nih.gov The Rpd3 core complex can promote histone deposition and prevent nucleosome eviction mediated by RSC in vitro, suggesting a role in nucleosome stabilization independent of its deacetylase activity. nih.gov

In Drosophila, RPD3 interacts with chromatin remodeling proteins of the Polycomb Group (PcG) and trithorax Group (trxG) genes, linking RPD3 to chromatin remodeling processes during development. sdbonline.org The NuRD complex, which contains the chromatin remodeler CHD4/Mi-2 and HDACs including RPD3, is involved in repressing gene transcription and controlling nucleosome density and modifications at enhancers. actanaturae.ru

This compound in Transcriptional Repression Mechanisms

RPD3 is widely recognized for its role in transcriptional repression, a function closely tied to its ability to deacetylate histones and alter chromatin structure. yeastgenome.orgnih.govnih.govembopress.orgnih.govcolumbia.edunih.govoup.commdpi.comembopress.orgnih.govembopress.org

Promoter-Specific Targeting of this compound

Transcriptional repression by RPD3 is often mediated by its targeted recruitment to specific gene promoters. nih.govembopress.orgnih.govmdpi.com DNA-binding repressors can recruit RPD3 complexes to promoters, leading to localized histone deacetylation and subsequent transcriptional inhibition. nih.govembopress.orgresearchgate.netcolumbia.edunih.gov Examples in yeast include the recruitment of Rpd3 by Ume6 to repress genes like INO1. embopress.orgnih.govcolumbia.edu Another example is the repression mediated by Ash1 at the HO promoter, which involves Rpd3 recruitment. nih.gov

While Ume6 is a known recruiter, genome-wide studies in yeast have revealed that RPD3 binds upstream of many genes independently of Ume6, indicating the existence of other, as yet unidentified, recruitment factors and DNA motifs. columbia.edu In Drosophila, the SIN3-RPD3 complex is targeted to specific promoters through protein-protein interactions with DNA-binding factors such as Mad, nuclear hormone receptors, and CBF1/RPK-Jκ. embopress.org These interactions provide a mechanism for genes to be switched between inactive and active states. embopress.org

Targeting of RPD3 to promoters is crucial for establishing transcriptional quiescence, a state characterized by reduced transcriptional output. nih.gov In Saccharomyces cerevisiae, Rpd3 lysine deacetylase is targeted to the promoters of at least half of all genes during entry into quiescence, mediated by quiescence-specific transcription factors like Xbp1 and Stb3. nih.gov This global promoter targeting is essential for the widespread transcriptional shutoff observed during quiescence. nih.gov

Enhancer Regulation by this compound

While the role of RPD3 is well-established at promoters, its involvement in enhancer regulation is also emerging. The NuRD complex, containing RPD3, is known to control nucleosome density and covalent modifications at developmental enhancers, contributing to gene repression. actanaturae.ru Although direct evidence from the provided search results specifically detailing RPD3's independent action at enhancers is limited, its presence in complexes known to function at these regulatory elements suggests a role in modulating enhancer activity, likely through histone deacetylation and chromatin remodeling.

This compound in Transcriptional Activation Contexts

Although predominantly associated with transcriptional repression, RPD3 has also been implicated in transcriptional activation in certain contexts. embopress.orgcolumbia.eduoup.commdpi.comsdbonline.org This dual role highlights the complex and context-dependent nature of RPD3 function.

In yeast, Rpd3 has been shown to be required for the expression of certain anaerobic genes, such as the DAN/TIR genes. nih.gov In this case, the Rpd3 complex appears to act at the promoter to antagonize chromatin-mediated repression caused by other factors, and its presence is required for stable binding of the activator Upc2. nih.gov This suggests that RPD3-mediated chromatin changes can facilitate activator binding and subsequent transcription.

Furthermore, the Rpd3/Sin3 complex has been implicated in the activation of osmoresponsive genes, such as HSP12. nih.gov Rpd3 was found to physically interact with the activator Hog1, and the presence of Rpd3 was associated with reduced levels of promoter-associated acetylated histone H4 and increased RNA polymerase II binding. nih.gov While reduced acetylation is typically linked to repression, in this specific context, it appears to be necessary for efficient activation. nih.gov

Genome-wide analyses in yeast have also revealed that RPD3 binds to promoters that direct high transcriptional activity. columbia.edu Loss of Rpd3L has been observed to result in defects in optimal gene activation for certain genes, although the precise mechanism remains to be fully determined. oup.com These findings suggest that beyond its well-characterized repressive functions, RPD3 can also play a facilitating role in transcriptional activation, possibly by fine-tuning chromatin structure or interacting with specific activators or components of the transcriptional machinery.

Rpd3 Protein in Cellular Processes and Biological Functions

RPD3 Protein in Cell Cycle Progression and Regulation

RPD3 has been implicated in the regulation of the cell cycle in different organisms. In Drosophila, the SIN3/RPD3 complex, which includes the SIN3 corepressor and RPD3 histone deacetylase, is required for progression through the G2 phase of the cell cycle. Loss of RPD3 reduces the growth rate of cells and suggests delays in multiple phases, including G2. sdbonline.orgnih.gov The SIN3/RPD3 complex appears to control G2 progression through the regulation of SMRTER protein levels, as loss of either SIN3 or RPD3 leads to a reduction in SMRTER protein, and loss of SMRTER is sufficient to cause a G2 phase delay. nih.gov This regulatory mechanism involving the SIN3/RPD3 complex and SMRTER is considered a vital component of transcriptional repression necessary for proper cell cycle progression. nih.gov

In budding yeast (Saccharomyces cerevisiae), Rpd3 is involved in the G1/S and G2/M transitions of the mitotic cell cycle, as well as the meiotic cell cycle. yeastgenome.orguniprot.org Rpd3 is required for the full repression of G1/S target genes outside of the G1-to-S transition. researchgate.net While deletion of RPD3 can lead to a slight but significant upregulation of both SBF and MBF G1/S targets in G1 and S phases, the cell cycle regulation of transcription is still maintained in the absence of Rpd3, suggesting Rpd3 modulates rather than solely controls G1/S transcription. researchgate.net Rpd3 is also involved in regulating chromosomal replication timing, particularly of late-firing origins that are not within SIR-regulated chromatin. uniprot.orgnih.gov Deletion of RPD3 can result in hyperacetylation of histones in many genomic regions and alterations in chromatin structure that may contribute to advanced initiation timing of late origins. nih.gov

This compound in Cellular Differentiation and Development

RPD3 plays diverse roles in cellular differentiation and developmental processes across various species.

Neuronal Development and this compound

In Drosophila, Rpd3 is crucial for proper neuronal development. It regulates olfactory projection neuron dendrite targeting, and mutations in Rpd3 can lead to mistargeting of dendrites and severe axon overbranching. nih.govjneurosci.org This function appears to be mediated, at least in part, through the postmitotic action of the transcription factor Prospero (Pros). nih.govjneurosci.org Overexpression of Pros can suppress the phenotypes observed in Rpd3 mutants, suggesting a regulatory relationship between Rpd3 and Pros in neuronal development. nih.gov Rpd3 is expressed ubiquitously in neuronal nuclei throughout the adult fly brain. plos.org Beyond dendrite targeting, Rpd3 also aids in the proper development of the mushroom body in Drosophila. nih.gov The axis involving Rpd3, the epidermal growth factor receptor (dEGFR), Tailless, and Fascilin2 (Fas2) is outlined as interacting to fine-tune early segmentation and larval brain development. nih.gov

Fungal Development and Pathogenesis Involving this compound

RPD3 orthologs are important for development and pathogenesis in various fungi. In the rice blast fungus Magnaporthe oryzae, MoRPD3, an ortholog of Saccharomyces cerevisiae Rpd3, is essential for regulating fungal reproduction, infection-specific development, and virulence. asm.orgnih.govresearchgate.net Depletion of MoRPD3 transcripts can have opposing effects on asexual and sexual reproduction and significantly reduce pathogenicity, affecting appressorium-mediated penetration and invasive growth. asm.orgnih.gov MoRPD3 is also implicated in the TOR (target of rapamycin)-mediated signaling pathway, which regulates fungal reproduction and pathogenic development. mdpi.com In Botrytis cinerea, BcRPD3 is involved in histone deacetylation and affects fungal development and pathogenesis; overexpression of BcRPD3 can dramatically affect infection structure formation, oxidative stress response, and virulence. frontiersin.org Studies in other filamentous fungi like Beauveria bassiana and Fusarium graminearum also show essential roles for Rpd3 in growth, conidiation, and virulence, with deletion often leading to severe defects or lethality. researchgate.netmdpi.comfrontiersin.org

Other Developmental Processes Involving this compound (e.g., in Drosophila)

Beyond neuronal development, RPD3 is involved in other developmental processes in Drosophila. It is required for embryonic segmentation, and mutations in Rpd3 can cause a pair-rule segmentation phenotype. sdbonline.orgpnas.org This phenotype may be linked to a diminished repressor function of Even-skipped (Eve). pnas.org Rpd3 interacts cooperatively with Polycomb group repressors in silencing homeotic genes crucial for axial patterning of body segments. sdbonline.orgbiologists.com The association of RPD3 with Polycomb group proteins suggests its role in chromatin modification on specific regulatory regions of these genes. sdbonline.org this compound levels fluctuate during Drosophila embryogenesis, with high levels in the syncytial blastoderm and spatially restricted expression in the head region during later stages. sdbonline.org Rpd3 is also involved in bitter gustatory neuron differentiation, acting within a chromatin modifying complex. sdbonline.org

This compound in Metabolic Regulation

RPD3 plays a role in regulating metabolic processes. In Saccharomyces cerevisiae, Rpd3 acts as a positive regulator of de novo NAD+ metabolism, in contrast to the NAD+-dependent HDAC Hst1 which inhibits it. nih.govresearchgate.net Deletion of RPD3 leads to decreased production of de novo pathway metabolites. nih.govresearchgate.net Rpd3 and Hst1 appear to antagonistically regulate the expression of biosynthesis of nicotinic acid (BNA) genes, mutually influencing each other's binding at the BNA2 promoter. nih.govresearchgate.net Rpd3 may oppose the spreading of Hst1-dependent heterochromatin, representing a unique form of antagonism in gene expression regulation. nih.gov In Drosophila melanogaster, Rpd3 is required for cells to respond appropriately to nutrient starvation. mdpi.com Downregulation of Rpd3 can extend lifespan and increase stress resistance, potentially by regulating common target genes in metabolic enzymes and signaling pathways, leading to reduced activity of catabolic enzymes and uptake/storage proteins. sdbonline.org Rpd3 also negatively modulates mitochondrial citrate (B86180) synthase (CS) and cytochrome c oxidase (COX) activity in Drosophila. researchgate.net

This compound in Cellular Stress Responses

RPD3 is involved in cellular responses to various forms of stress. In yeast, the Rpd3L HDAC complex is essential for the heat stress response. yeastgenome.orgnih.gov RPD3-deficient cells show impaired activation of Msn2/4-dependent genes, which are key regulators of gene activation during heat stress. nih.gov Rpd3 binds to heat stress-dependent promoters through Msn2/4 transcription factors, facilitating RNA Pol II entry and transcriptional activation upon stress. nih.gov Rpd3 is also involved in the cellular response to nitrogen starvation in yeast. yeastgenome.org Furthermore, Rpd3 is connected to the unfolded protein response (UPR) in yeast, repressing differentiation through the RPD3-SIN3 histone deacetylase complex. embopress.org Hac1ip, a protein induced by the UPR, interacts with the RPD3-SIN3 HDAC complex, and this interaction is required for negative regulation of early meiotic genes by Hac1ip. embopress.org In Drosophila, Rpd3 is a critical epigenetic regulator for acquiring starvation stress resistance. plos.org During starvation, Rpd3 levels increase, and it accumulates in the nucleolus, potentially regulating rRNA synthesis. plos.org Rpd3 binds to rRNA promoters and activates rRNA synthesis in response to starvation, helping maintain polysome levels for translation and increasing stress tolerance proteins like autophagy-related proteins. plos.org Rpd3 knockdown leads to a more rapid reduction in polysome amount under starvation. plos.org Rpd3 also plays a role in the DNA damage response. uniprot.orgmdpi.com

Pathophysiological Roles of Rpd3 Protein: Mechanistic Insights

RPD3 Protein in Neurodegenerative Disease Mechanisms

RPD3 and its mammalian counterparts have been implicated in the mechanisms underlying neurodegenerative diseases. tandfonline.complos.orgaging-us.comnih.gov Studies in model organisms have provided insights into how modulating RPD3 levels can impact neuronal health and disease progression.

Molecular Pathways Altered by this compound in Specific Neurological Disorders (e.g., Huntington's, Alzheimer's models)

In models of Huntington's disease (HD), a neurodegenerative disorder caused by an expanded polyglutamine repeat in the Huntingtin protein, transcriptional dysregulation is a prominent feature. mdpi.com Studies in Drosophila HD models have shown that neurodegeneration is particularly sensitive to the levels of Rpd3, the fly ortholog of HDAC1/2. plos.orgnih.gov Genetic reduction of Rpd3 levels has been found to provide neuroprotection in these models. plos.orgnih.gov While the precise mechanisms are still being elucidated, the observed benefits are thought to involve the amelioration of transcriptional dysregulation by targeting HDACs, including Rpd3 orthologs. plos.org

In Drosophila models of Alzheimer's disease, Rpd3 has also been shown to have a neuroprotective effect. tandfonline.comnih.gov The molecular pathways involved may include the regulation of protein misfolding and aggregation, as well as the modulation of cellular stress responses. tandfonline.com Furthermore, Rpd3 has been linked to the regulation of long-term memory in Drosophila, with both overexpression and knockdown of Rpd3 impairing memory, suggesting a critical dose requirement for normal neuronal function. plos.org Rpd3's role in neuronal contexts extends to regulating dendrite targeting via transcription factors like Prospero in Drosophila. jneurosci.org Loss of Rpd3 in Drosophila olfactory projection neurons leads to elevated levels of acetylated lysine (B10760008), indicating its predominant deacetylase activity in these cells. jneurosci.org Rpd3 is also essential for the proliferation or survival of neuroblasts. jneurosci.org

This compound in Oncogenesis and Tumor Suppression Mechanisms

RPD3 and its mammalian orthologs, particularly Class I HDACs, are frequently dysregulated in various cancers and play significant roles in oncogenesis and tumor suppression mechanisms. jebms.orgspandidos-publications.comnih.govfrontiersin.orgmdpi.comcancerindex.orgnih.gov Their involvement stems from their ability to regulate gene expression, cell cycle progression, and apoptosis. jebms.orgmdpi.comnih.gov

Regulation of Cell Proliferation and Apoptosis by this compound in Cancer Models

Histone deacetylase inhibitors, which can target RPD3 orthologs, have shown promise as cancer therapies due to their ability to promote differentiation, arrest the cell cycle, and induce apoptosis in cancer cells. jebms.orgspandidos-publications.com Dysregulation of lysine acetylation, often mediated by aberrant HDAC activity, contributes to uncontrolled cell proliferation, a hallmark of cancer. nih.gov HDACs, including RPD3 orthologs, can create a non-permissive chromatin conformation that prevents the transcription of genes associated with tumorigenesis. nih.gov

Molecular and Cellular Mechanisms of this compound Dysregulation in Specific Cancers

Aberrant expression of RPD3 orthologs is common in many cancers. mdpi.com For example, HDAC8 is significantly upregulated in gastric cancer cell lines and tumor tissues compared to normal tissues. spandidos-publications.com This dysregulation can lead to an imbalance in the acetylation status of histone and non-histone proteins, affecting the expression and function of cancer-related genes and pathways. nih.govmdpi.com

RPD3 orthologs participate in transcriptional repression complexes by binding to corepressors and transcription factors, thereby modulating gene expression critical for cell growth and differentiation. nih.govcancerindex.org Dysregulation of these complexes or the HDACs themselves can lead to the aberrant expression of genes that promote malignant behaviors such as uncontrolled proliferation, migration, and invasion. nih.govmdpi.com The dysregulation of lysine acetylation mediated by enzymes like HDAC1, HDAC2, and HDAC3 is frequently observed in digestive tract cancers, impacting processes like cell proliferation, migration, and metabolism. nih.gov

This compound in Inflammatory and Immune Response Mechanisms

RPD3 and its mammalian orthologs, particularly Class I HDACs, are involved in the regulation of inflammatory and immune responses. spandidos-publications.comersnet.orgucm.esnih.gov Histone acetylation and deacetylation play a crucial role in controlling the expression of inflammatory genes. ersnet.org

Class I HDACs, including those homologous to RPD3, are mainly localized in the nucleus and are widely expressed in immune cells. ersnet.orgfrontiersin.org They contribute to the suppression of gene expression by reversing histone hyperacetylation induced by inflammatory signals. ersnet.org Proinflammatory transcription factors like NF-κB and AP-1, which orchestrate the inflammatory response, are influenced by the acetylation status regulated by HDACs. ersnet.org

HDAC3, a Class I HDAC, is crucial for the induction of pro-inflammatory gene expression in macrophages in response to stimuli like lipopolysaccharide. nih.gov It is also involved in the epigenetic mechanisms underlying the alternative activation of macrophages induced by anti-inflammatory cytokines. nih.gov Furthermore, HDAC3 has been shown to mediate mitochondrial adaptations that drive inflammation in macrophages through non-histone deacetylation. nih.gov

This compound in Cardiovascular Disease Mechanisms

Emerging research suggests a role for RPD3 orthologs in the mechanisms of cardiovascular diseases. mdpi.comaging-us.com Epigenetic modifications, including histone modifications mediated by HDACs, have a crucial role in the onset and progression of cardiovascular diseases such as cardiac hypertrophy and heart failure. mdpi.com

Studies in Drosophila have indicated that decreased Rpd3 expression in heart tissue can enhance cardiac function and resistance against stressors. aging-us.comnih.gov This was associated with increased expression of anti-aging genes. nih.gov While the exact mechanisms are still under investigation, these findings suggest that modulating RPD3 activity could have implications for cardiovascular health. aging-us.comnih.gov Class I HDACs, which are RPD3-like proteins, are implicated in pathological processes in the cardiovascular system. mdpi.com

This compound in Metabolic Syndrome Mechanisms

The this compound, the yeast ortholog of mammalian Histone Deacetylase 1 (HDAC1), plays significant and multifaceted roles in the pathogenesis of metabolic syndrome, a cluster of conditions including obesity, insulin (B600854) resistance, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). As a key epigenetic regulator, HDAC1 influences gene expression and protein function through the deacetylation of histones and various non-histone proteins, impacting numerous metabolic pathways.

Research indicates that Class I HDACs, which include HDAC1, are broadly involved in regulating energy and glucose homeostasis and contribute to the development of metabolic disorders.

Role in Obesity:

HDAC1 has been identified as a negative regulator of the thermogenic program in brown adipocytes. By deacetylating histone H3 lysine 27 (H3K27), HDAC1 represses the expression of thermogenic genes such as Ucp1 and Pgc1α. Inhibition of HDAC1 activity enhances brown adipose tissue thermogenesis and energy expenditure, suggesting that targeting HDAC1 could be a therapeutic strategy for obesity. While some studies in high-fat diet (HFD)-fed mice show increased HDAC1 expression correlated with obesity, others in obese women have reported lower HDAC1 expression in adipose tissue, highlighting potential tissue-specific or context-dependent roles. The central LKB1 pathway may also influence diet-induced obesity by modulating HDAC1/PPARγ expression.

Role in Insulin Resistance and Diabetes:

Class I HDACs, including HDAC1, are strongly associated with insulin resistance. Mechanistically, HDAC1 can suppress glucose transport by inhibiting the activity of glucose transporter 4 (GLUT4), thereby reducing peripheral glucose uptake. While HDAC2, a paralog of HDAC1, has been shown to bind to insulin receptor substrate 1 (IRS-1) in insulin-resistant liver cells, leading to reduced IRS-1 acetylation and impaired insulin signaling, this highlights a mechanism involving Class I HDACs in insulin signaling dysregulation. Furthermore, HDAC1 can promote hepatic gluconeogenesis by inducing the expression of phosphoenolpyruvate (B93156) carboxykinase (PEPCK) via hepatocyte nuclear factor 4α (HNF4α). Studies using Class I HDAC inhibitors in obese and diabetic mouse models have demonstrated improvements in insulin sensitivity and glucose tolerance, often linked to enhanced oxidative metabolism and mitochondrial function in muscle and adipose tissue. In pancreatic beta-cells, HDAC1 is necessary for Nkx6.1-mediated proliferation and can protect against apoptosis, suggesting a potential role in maintaining functional beta-cell mass relevant to diabetes treatment. HDAC1 also regulates the expression of fibroblast growth factor 21 (FGF21), a key metabolic regulator, and its dysregulation by HDAC1 can contribute to insulin resistance and the development of metabolic syndrome.

Role in Hepatic Steatosis:

HDAC1 plays a critical role in the development of hepatic steatosis, or fatty liver. Overexpression of human HDAC1 in transgenic mice leads to a high incidence of this condition. HDAC1 contributes to hepatic lipid accumulation by stabilizing the sterol regulatory element-binding protein 1c (SREBP1c), a master regulator of lipogenesis, potentially through the NF-κB/HDAC1/SREBP1c pathway. The HDAC1/PPARG axis also influences lipid uptake, and its inhibition has been shown to ameliorate fatty liver in experimental models.

Mechanistic Insights:

The functions of HDAC1 in metabolic syndrome are mediated through its enzymatic activity and its incorporation into various protein complexes. HDAC1 is a core component of several multiprotein complexes, such as the Nucleosome Remodeling and Deacetylation (NuRD) complex and the SIN3B complex, which are involved in chromatin remodeling and transcriptional repression. Beyond histones, HDAC1 deacetylates numerous non-histone proteins involved in metabolic signaling, including STAT3, SP1, SP3, and the NF-κB subunit RELA, further impacting metabolic gene expression and pathway activity. The coordinated deacetylation and methylation of histones by HDAC1 at specific gene promoters, such as those for Ucp1 and Pgc1α in brown fat, are crucial for its regulatory effects on thermogenesis. In the liver, interactions between HDAC1 and transcription factors like SREBP1c and PPARγ are central to its influence on lipogenesis and fatty acid metabolism. The regulation of beta-cell proliferation by HDAC1 involves the downregulation of cell cycle inhibitors like Cdkn1b/p27. Furthermore, HDAC1/2 have been found in mitochondria, suggesting a role in regulating the acetylation of mitochondrial metabolic enzymes. Studies in yeast (Rpd3) also indicate a role in integrating NAD+ metabolism with other cellular pathways.

Detailed Research Findings:

Research findings highlight the specific impact of modulating HDAC1 activity on metabolic parameters in various models:

Metabolic AspectModel SystemHDAC1 ModulationObserved EffectReference
Hepatic Steatosis Transgenic mice overexpressing human HDAC1OverexpressionHigh incidence of hepatic steatosis.
HepG2 cells treated with oleic acidKnockdownDecreased hepatic steatosis, reduced SREBP1c and SCD1 proteins.
HepG2 cells treated with oleic acidInhibitionReduced SREBP1c protein.
P50-KO mice (NF-κB subunit p50 knockout)Down-regulationReduced hepatic steatosis, decreased SREBP1c protein.
HFD-fed mice treated with Ferulic/P-Coumaric AcidInhibitionImproved NAFLD, reduced lipid accumulation, decreased HDAC1/PPARG/CD36/FABP expression.
Obesity/Thermogenesis Mouse brown adipocytesNegative regulationRepression of thermogenic genes (Ucp1, Pgc1α).
Obese mice treated with Class I HDAC inhibitorInhibitionIncreased energy expenditure, reduced adiposity, improved insulin sensitivity.
Drosophila (rpd3 reduction)ReductionIncreased energy storage (glucose, glycogen, trehalose, triglycerides), reduced IIS signaling.
Insulin Resistance Obese mice treated with Class I HDAC inhibitorInhibitionImproved insulin sensitivity and glucose tolerance.
Mouse hepatic cellsBinding (HDAC2)Reduced IRS-1 phosphorylation and insulin signaling.
Pancreatic beta-cellsOverexpressionIncreased proliferation, maintenance of glucose-stimulated insulin secretion, protection from apoptosis.
Pancreatic beta-cellsKnockdownDecreased proliferation.

These findings underscore the complex involvement of HDAC1 in regulating various aspects of metabolic function across different tissues and model systems. The ability of HDAC1 to influence gene expression through chromatin modification and to interact with key metabolic signaling proteins positions it as a critical node in the pathways leading to metabolic syndrome.

Biochemical and Enzymatic Assays for this compound Activity and Specificity

Biochemical and enzymatic assays are fundamental for characterizing the catalytic activity and substrate specificity of this compound. These assays typically measure the ability of RPD3 to remove acetyl groups from target proteins, particularly histones.

One common approach involves preparing whole-cell protein extracts from organisms expressing RPD3 (or tagged versions of RPD3, such as FLAG-tagged Rpd3 derivatives) and then performing immunoprecipitation using antibodies against RPD3 or its tag. nih.govpnas.orgharvard.edu The immunoprecipitated RPD3 complex can then be used in in vitro histone deacetylase assays. nih.govharvard.edu

Substrates for these assays often include acetylated peptides corresponding to the amino-terminal tails of histones (e.g., histone H4) or isolated histones. nih.govharvard.edu The deacetylation activity is typically measured by quantifying the release of radioactive acetate (B1210297) from a radiolabeled acetylated substrate or by using coupled enzymatic reactions that produce a detectable signal.

Research findings indicate that Rpd3 exhibits histone deacetylase activity in vitro, and mutations in conserved histidine residues within its putative deacetylation motif can abolish this activity. nih.govharvard.edusdbonline.org Studies using rpd3 deletion strains and strains expressing catalytically inactive Rpd3 mutants have demonstrated that the histone deacetylase activity of Rpd3 is important for transcriptional repression in vivo, although some residual function may remain, suggesting that repression might not be solely attributable to its enzymatic activity. researchgate.netnih.govsdbonline.org

RPD3 has been shown to deacetylate multiple lysine residues on histones H3 and H4, with a greater impact on H4 lysine positions 5 and 12 observed in rpd3 deletions in yeast. yeastgenome.orgpnas.orgsdbonline.org This suggests a degree of specificity, although Rpd3 can deacetylate a relatively broad range of histone sites. pnas.org

Data from biochemical assays can be presented in tables to show the relative histone deacetylase activity of wild-type RPD3 compared to mutants or in different conditions.

SampleSubstrate (e.g., Acetylated Histone H4 Peptide)Relative Deacetylation Activity
Wild-type Rpd3 IPAcetylated H4 peptideHigh
rpd3 deletion extractAcetylated H4 peptideBackground
Catalytically inactive Rpd3 IPAcetylated H4 peptideBackground

Genetic and Genomic Approaches to Study this compound Function

Genetic and genomic approaches are indispensable for understanding the physiological roles of this compound and its impact on global gene regulation and cellular processes.

Genetic studies in Saccharomyces cerevisiae initially identified RPD3 through mutations affecting potassium transport and later established it as a regulator of diverse genes. asm.orgpnas.orgresearchgate.netsdbonline.org These studies often involve analyzing the phenotypes of rpd3 deletion or mutation strains. yeastgenome.orgpnas.orgsdbonline.org For instance, deletion of RPD3 increases histone acetylation in vivo, affects telomeric repression of transcription, and plays a role in lifespan extension. yeastgenome.orgsdbonline.org Mutations in RPD3 can also cause defects in mitotic recombination and sporulation in diploid cells. yeastgenome.org

Genomic approaches, such as genome-wide expression profiling and chromatin immunoprecipitation (ChIP), provide a broader understanding of RPD3's influence. pnas.orgnih.govnih.gov Transcriptomic analyses (see Section 8.2.3) reveal the sets of genes whose expression is affected by RPD3. ChIP-based methods (see Section 8.3.1) can map the genomic locations where RPD3 and its associated complexes bind. nih.gov

Studies have shown that rpd3 and sin3 deletions in yeast have similar transcriptional profiles, indicating that their functions are linked and likely reside within Rpd3-Sin3 corepressor complexes. pnas.orgsdbonline.org Genomic analyses have also revealed distinct roles for the Rpd3L and Rpd3S complexes, with Rpd3L primarily functioning at promoters and Rpd3S at transcribed regions. nih.govnih.gov

Gene Deletion and Mutagenesis Strategies (e.g., CRISPR/Cas9, Site-Directed Mutagenesis)

Gene deletion and mutagenesis are fundamental techniques for investigating the necessity and specific functional domains of RPD3.

Gene Deletion: Creating null mutants by deleting the RPD3 gene allows researchers to observe the consequences of complete loss of RPD3 function. yeastgenome.orgpnas.orgsdbonline.org In yeast, RPD3 deletion is not lethal but results in various phenotypes related to transcriptional regulation, histone acetylation, and other processes. researchgate.netyeastgenome.orgpnas.org In some filamentous fungi, however, deletion of the RPD3 ortholog can be lethal or cause severe growth impairment. asm.org

Mutagenesis Strategies: Site-directed mutagenesis allows for the alteration of specific amino acid residues within the this compound to study their importance for enzymatic activity, protein interactions, or localization. For example, mutations in conserved catalytic residues have been used to generate catalytically inactive Rpd3, demonstrating the importance of its deacetylase activity for repression. nih.govharvard.edusdbonline.org

CRISPR/Cas9: The CRISPR/Cas9 system has become a powerful tool for targeted gene deletion and mutagenesis, including in studies of RPD3. mdpi.commdpi.comnih.govresearchgate.net This technology allows for precise introduction of double-strand breaks at the RPD3 gene locus, leading to gene disruption through non-homologous end joining or facilitating targeted modifications through homology-directed repair. mdpi.commdpi.com CRISPR/Cas9 has been successfully used to delete the rpd3 gene in marine-derived fungi, leading to the activation of novel secondary metabolites. mdpi.commdpi.comnih.govresearchgate.net

Data from gene deletion and mutagenesis studies can be summarized to show the phenotypic effects of losing RPD3 function or altering specific residues.

Genetic ModificationOrganismKey Phenotypes Observed
rpd3 deletionS. cerevisiaeIncreased histone acetylation (H4 K5, K12), altered telomeric silencing, lifespan effects
RPD3 deletionMagnaporthe oryzaeLethality or severe growth impairment
Catalytically inactive Rpd3S. cerevisiaeDefective transcriptional repression
rpd3 deletion (CRISPR/Cas9)Marine fungiActivation of novel secondary metabolites

RNA Interference (RNAi) and Gene Silencing for this compound Depletion

RNA interference (RNAi) and other gene silencing techniques are used to reduce the expression levels of this compound, providing a way to study the effects of RPD3 depletion without a complete gene knockout, which might be lethal in some organisms.

RNAi involves introducing small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) that target RPD3 mRNA for degradation, thereby reducing this compound levels. sdbonline.orgrupress.org Gene silencing can also be achieved using constructs that express antisense RNA. asm.org

Studies using RNAi against RPD3 (often referred to as HDAC1 in Drosophila) have been employed to investigate its roles in development and other processes. sdbonline.orgrupress.orgnih.gov For example, RPD3 knockdown in Drosophila has been used to study its involvement in cell cycle progression, starvation stress resistance, and neuronal development. sdbonline.orgnih.govplos.org In filamentous fungi where RPD3 deletion is lethal, gene silencing approaches like RNAi have been successfully used to deplete MoRPD3 transcripts and study its roles in reproduction and pathogenesis. asm.org

Data from RNAi experiments can show the reduction in RPD3 transcript or protein levels and the resulting phenotypic consequences.

OrganismMethodEffect on RPD3 LevelObserved Phenotypes
DrosophilaRPD3 RNAiReducedCell cycle delay, reduced starvation stress resistance, effects on neuronal development
M. oryzaeMoRPD3 silencingReducedAltered asexual and sexual reproduction, effects on pathogenesis

Transcriptomics (RNA-seq, Microarray) in this compound Perturbation Models

Transcriptomic approaches, such as RNA sequencing (RNA-seq) and microarrays, are used to analyze global gene expression changes in cells or organisms where this compound levels or activity are perturbed (e.g., in rpd3 deletion mutants or RPD3 knockdown cells). pnas.orgnih.govmdpi.complos.orgnih.gov

These technologies allow for the identification of genes that are either activated or repressed by RPD3. By comparing the transcriptomes of wild-type cells and RPD3-perturbed cells, researchers can identify the target genes of RPD3 and gain insights into the biological pathways and processes it regulates. pnas.orgnih.govnih.gov

Transcriptomic studies in yeast rpd3 deletion mutants have revealed that RPD3 negatively regulates a large set of genes, with many transcripts showing increased expression in the absence of RPD3. pnas.org However, RPD3 can also be required for the activation of certain genes, indicating both repressive and activating roles depending on the context and target gene. pnas.orgnih.govoup.comnih.gov

RNA-seq and microarray data can provide detailed lists of differentially expressed genes and their fold changes, which can be presented in tables or heatmaps.

Gene IDFold Change (rpd3Δ vs Wild-type)Regulation by RPD3Associated Pathway/Process (Example)
Gene A3.5 (Up)RepressedMetabolism
Gene B-2.1 (Down)ActivatedStress Response
Gene C0.8 (No significant change)Not directly regulated-

Detailed research findings from transcriptomic studies can include the identification of enriched Gene Ontology terms or pathways among the differentially expressed genes, providing functional context for RPD3's regulatory roles. pnas.org

Proteomic Strategies for Identifying this compound Interactors and Substrates

Proteomic approaches are essential for identifying the proteins that interact with RPD3 and the specific substrates that it deacetylates. This helps to understand how RPD3 is recruited to specific genomic locations and what proteins it regulates through deacetylation.

Methods like co-immunoprecipitation followed by mass spectrometry (see Section 8.3.1) are widely used to identify proteins that are part of RPD3-containing complexes. yeastgenome.orgsdbonline.orgnih.govmdpi.com These studies have revealed that RPD3 is a core component of multiprotein complexes, such as the Rpd3L and Rpd3S complexes in yeast, which contain various subunits that contribute to targeting and function. uniprot.orgyeastgenome.orgnih.govnih.gov

Identifying RPD3 substrates, particularly non-histone substrates, is more challenging but crucial for understanding the full scope of RPD3's regulatory functions. While histones are well-established substrates, RPD3 is also known to deacetylate non-histone proteins. researchgate.netnih.govpnas.org

Mass Spectrometry-Based Approaches for this compound Complex Analysis and Substrate Identification

Mass spectrometry (MS) is a powerful tool used in conjunction with techniques like co-immunoprecipitation or affinity purification to identify proteins that interact with RPD3 or are substrates of its deacetylase activity. mdpi.com

Protein Complex Analysis: To identify RPD3-containing complexes, RPD3 or a tagged version is immunoprecipitated from cell lysates. nih.govpnas.orgharvard.edu The co-purified proteins are then separated (e.g., by SDS-PAGE) and identified by mass spectrometry. mdpi.com This approach has been instrumental in defining the subunit composition of the Rpd3L and Rpd3S complexes in yeast and identifying orthologous complexes in other organisms. uniprot.orgyeastgenome.orgnih.govnih.gov

Complex NameKey Subunits (in addition to Rpd3)Organism
Rpd3LSin3, Ume1, Sds3, Sap30, Pho23S. cerevisiae
Rpd3SSin3, Ume1, Eaf3, Rco1S. cerevisiae
Sin3/RPD3Sin3, p55, SAP18, SAP30Drosophila

Substrate Identification: Identifying deacetylation substrates of RPD3 using MS often involves comparing the acetylation status of proteins in wild-type cells versus cells lacking RPD3 activity (e.g., rpd3 deletion or catalytically inactive mutants). researchgate.netyeastgenome.orgpnas.org Acetylated peptides can be enriched using antibodies that recognize acetyl-lysine residues, and then identified and quantified by MS. asm.orgpnas.org Changes in the acetylation levels of specific lysine residues on proteins in the absence of RPD3 can indicate that they are direct or indirect substrates. For example, increased acetylation of histone H4 lysines 5 and 12 is observed in rpd3 deletion strains. yeastgenome.orgpnas.org Rpd3 has also been implicated in the deacetylation of non-histone proteins like Pab1. researchgate.net

Data from mass spectrometry can be presented to show identified protein interactors or changes in protein acetylation levels.

Interacting ProteinRPD3 Complex AssociationEvidence (e.g., Co-IP + MS)
Sin3Rpd3L, Rpd3SYes
Ume6Rpd3LYes
Eaf3Rpd3SYes
Protein SubstrateAcetylated Lysine ResidueChange in Acetylation (rpd3Δ vs Wild-type)
Histone H4Lysine 5Increased
Histone H4Lysine 12Increased
Pab1Lysine 131Increased

These proteomic approaches, particularly when combined with genetic and biochemical studies, provide a comprehensive view of RPD3's molecular mechanisms and its role in regulating cellular processes.

Structural Biology Techniques for this compound and its Complexes

Structural biology techniques provide high-resolution insights into the three-dimensional arrangement of atoms within this compound and its complexes, revealing crucial details about their assembly and catalytic mechanisms.

Cryo-EM has emerged as a powerful technique for determining the structures of large, dynamic protein complexes that are challenging to crystallize kuleuven.benih.govnih.gov. This method involves flash-freezing purified protein samples in a thin layer of amorphous ice, then imaging them with an electron microscope. Computational processing of thousands of resulting 2D images allows for the reconstruction of a 3D density map of the complex, often at near-atomic resolution kuleuven.be.

Cryo-EM has been successfully applied to study the yeast Sin3/Rpd3 histone deacetylase complexes kuleuven.benih.govnih.gov. For instance, the cryo-EM structure of the budding yeast SIN3-HDAC complex Rpd3L has been determined at an average resolution of 2.6 Å nih.gov. This structure revealed an asymmetric architecture with two distinct arms hanging on a T-shaped scaffold nih.gov. It showed that Sin3 interacts with different subunits in each arm, creating varied environments for the Rpd3 catalytic subunit nih.gov. One arm was observed in an inhibited state with the Rpd3 active site blocked, while the other was in an open conformation nih.gov.

These cryo-EM studies have been crucial for understanding the organization and interaction patterns within the Sin3-HDAC complexes and how they engage with chromatin nih.govnih.gov.

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal jic.ac.ukrsc.org. By diffracting X-rays off a crystal, a pattern is produced that can be analyzed to reconstruct a 3D image of the molecule's electron density jic.ac.ukrsc.org. While obtaining crystals of large protein complexes can be challenging, X-ray crystallography is valuable for determining high-resolution structures of individual protein domains or smaller core complexes mdpi.comsaromics.com.

Although the primary search results highlight recent successes with cryo-EM for large RPD3 complexes, X-ray crystallography has historically been fundamental in structural biology and is applicable to RPD3 research, particularly for detailed analysis of specific domains or smaller interacting subunits within the larger complexes mdpi.comcore.ac.uk. For example, homology modeling of fungal RPD3 proteins has utilized known X-ray crystal structures of homologous human HDAC2 in complex with inhibitors mdpi.com. This indicates that crystal structures of related HDACs, or potentially specific domains of RPD3 itself, are available and can inform structural studies mdpi.compdbj.org. X-ray crystallography can provide atomic-level detail of the active site of RPD3 or interactions between core subunits, complementing the broader architecture revealed by cryo-EM.

Chromatin Immunoprecipitation (ChIP) and its Variants (e.g., ChIP-seq) for this compound Binding Site Mapping

Chromatin Immunoprecipitation (ChIP) is a technique used to investigate protein-DNA interactions within the cell oup.commatilda.science. It involves crosslinking proteins to DNA, shearing the chromatin, and then using an antibody specific to the protein of interest (e.g., RPD3) to immunoprecipitate the protein-DNA complexes oup.com. The DNA is then purified and can be analyzed to identify the genomic regions to which the protein was bound oup.com.

ChIP-seq, a variant of ChIP coupled with high-throughput sequencing, allows for genome-wide mapping of protein binding sites pnas.orgbiorxiv.org. This provides a comprehensive view of where this compound associates with chromatin across the entire genome.

ChIP and ChIP-seq studies have been instrumental in mapping the binding sites of this compound in various organisms, particularly in yeast oup.compnas.orgbiorxiv.orgcolumbia.edu. These studies have shown that RPD3 binds to numerous promoters and coding regions, influencing gene expression pnas.orgbiorxiv.orgcolumbia.edu. For instance, genome-wide ChIP-seq analysis in yeast revealed that Rpd3 is enriched at promoters and also binds globally to non-promoter sequences columbia.edu. Rpd3 binding has been observed at silent mating type cassettes and subtelomeric regions oup.com. ChIP-seq data has also demonstrated that Rpd3 occupancy can be influenced by other proteins, such as Pho23 and Set1 oup.com.

ChIP-seq experiments have been used to investigate the relationship between Rpd3 binding, histone acetylation patterns, and the binding of other regulatory proteins like Snf2 and Fkh1 pnas.orgbiorxiv.org. These studies have shown that Rpd3 binding correlates with histone hypoacetylation at certain gene promoters and can influence the binding of transcription factors pnas.orgbiorxiv.org.

An example of ChIP data showing Rpd3 binding at specific genomic loci:

LocusRpd3 Enrichment (Fold vs. Control)Reference
INO1 promoter~8-fold columbia.edu
HMRDetected oup.com
Subtelomeric regions (Chr IX)Detected oup.com
REI1 promoter~4-fold oup.com
TEA1 promoter~4-fold oup.com

This table summarizes findings from ChIP studies indicating Rpd3's presence at specific gene promoters and other chromatin regions.

Live-Cell Imaging Techniques for this compound Localization and Dynamics

Live-cell imaging techniques allow researchers to visualize the localization and dynamic behavior of proteins within living cells in real-time einsteinmed.eduoup.com. By tagging this compound with fluorescent proteins like GFP, its distribution within the cell and its movement can be tracked einsteinmed.eduoup.comnih.gov.

Confocal microscopy and other advanced fluorescence microscopy techniques are commonly used for live-cell imaging of fluorescently tagged proteins oup.comnih.gov. This allows for visualization of RPD3 localization to specific cellular compartments, such as the nucleus, where it primarily functions as a chromatin-modifying enzyme nih.gov.

Live-cell imaging studies have shown that this compound is predominantly localized to the nucleus in yeast cells nih.gov. This nuclear localization is consistent with its role in deacetylating histones and regulating transcription nih.gov. Studies using Rpd3-mCherry fusion proteins and confocal microscopy have confirmed its nuclear localization nih.gov.

Live-cell imaging can also provide insights into the dynamics of RPD3, such as its recruitment to specific genomic loci or its movement within the nucleus einsteinmed.eduoup.com. While specific detailed dynamics of RPD3 movement were not extensively detailed in the provided search results, the technique is capable of revealing such information for other proteins einsteinmed.eduoup.com. For example, studies on other proteins have used live-cell imaging to observe translocation between cellular compartments or recruitment to specific DNA sites oup.com.

Live-cell imaging is crucial for understanding the temporal and spatial regulation of RPD3 activity and its interaction with other cellular components in a physiological context.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound19310 researchgate.netneobioscience.comnih.gov

This compound, a conserved histone deacetylase (HDAC), plays a crucial role in transcriptional regulation across various eukaryotic organisms by modifying chromatin structure kuleuven.benih.govoup.com. It primarily functions within multi-subunit complexes, such as the Sin3/RPD3 complexes (Rpd3L and Rpd3S in yeast), to remove acetyl groups from histone tails kuleuven.benih.govoup.comnih.gov. Elucidating the molecular mechanisms of RPD3 and its associated complexes necessitates the application of advanced research methodologies.

Advanced Methodologies for Rpd3 Protein Research

Structural Biology Techniques for this compound and its Complexes

Structural biology techniques offer high-resolution insights into the three-dimensional arrangement of atoms within this compound and its complexes, revealing critical details about their assembly and catalytic mechanisms.

Cryo-EM has emerged as a powerful technique for determining the structures of large, dynamic protein complexes that are challenging to crystallize kuleuven.benih.govnih.gov. This method involves flash-freezing purified protein samples in a thin layer of amorphous ice and then imaging them with an electron microscope. Computational processing of thousands of resulting 2D images allows for the reconstruction of a 3D density map of the complex, often at near-atomic resolution kuleuven.be.

Cryo-EM has been successfully applied to study the yeast Sin3/Rpd3 histone deacetylase complexes kuleuven.benih.govnih.gov. For instance, the cryo-EM structure of the budding yeast SIN3-HDAC complex Rpd3L has been determined at an average resolution of 2.6 Å nih.gov. This structure revealed an asymmetric architecture with two distinct arms hanging on a T-shaped scaffold nih.gov. It showed that Sin3 interacts with different subunits in each arm, creating varied environments for the Rpd3 catalytic subunit nih.gov. One arm was observed in an inhibited state with the Rpd3 active site blocked, while the other was in an open conformation with the active site exposed nih.gov.

These cryo-EM studies have been crucial for understanding the organization and interaction patterns within the Sin3-HDAC complexes and how they engage with chromatin nih.govnih.gov.

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal by analyzing the diffraction pattern produced when X-rays pass through it jic.ac.ukrsc.org. While obtaining crystals of large protein complexes can be challenging, X-ray crystallography is valuable for determining high-resolution structures of individual protein domains or smaller core complexes mdpi.comsaromics.com.

Although recent studies on large RPD3 complexes favor cryo-EM, X-ray crystallography remains a fundamental tool in structural biology applicable to RPD3 research, particularly for detailed analysis of specific domains or smaller interacting subunits within the larger complexes mdpi.comcore.ac.uk. Homology modeling of fungal RPD3 proteins has utilized known X-ray crystal structures of homologous human HDAC2 in complex with inhibitors mdpi.com. This suggests that crystal structures of related HDACs, or potentially specific domains of RPD3 itself, are available and can inform structural studies mdpi.compdbj.org. X-ray crystallography can provide atomic-level detail of the active site of RPD3 or interactions between core subunits, complementing the broader architecture revealed by cryo-EM.

Chromatin Immunoprecipitation (ChIP) and its Variants (e.g., ChIP-seq) for this compound Binding Site Mapping

Chromatin Immunoprecipitation (ChIP) is a technique used to investigate protein-DNA interactions within the cell oup.commatilda.science. It involves crosslinking proteins to DNA, shearing the chromatin, and then using an antibody specific to the protein of interest (e.g., RPD3) to immunoprecipitate the protein-DNA complexes oup.com. The DNA is then purified and can be analyzed to identify the genomic regions to which the protein was bound oup.com.

ChIP-seq, a variant of ChIP coupled with high-throughput sequencing, allows for genome-wide mapping of protein binding sites pnas.orgbiorxiv.org. This provides a comprehensive view of where this compound associates with chromatin across the entire genome.

ChIP and ChIP-seq studies have been instrumental in mapping the binding sites of this compound in various organisms, particularly in yeast oup.compnas.orgbiorxiv.orgcolumbia.edu. These studies have shown that RPD3 binds to numerous promoters and coding regions, influencing gene expression pnas.orgbiorxiv.orgcolumbia.edu. For instance, genome-wide ChIP-seq analysis in yeast revealed that Rpd3 is enriched at promoters and also binds globally to non-promoter sequences columbia.edu. Rpd3 binding has been observed at silent mating type cassettes and subtelomeric regions oup.com. ChIP-seq data has also demonstrated that Rpd3 occupancy can be influenced by other proteins, such as Pho23 and Set1 oup.com.

ChIP-seq experiments have been used to investigate the relationship between Rpd3 binding, histone acetylation patterns, and the binding of other regulatory proteins like Snf2 and Fkh1 pnas.orgbiorxiv.org. These studies have shown that Rpd3 binding correlates with histone hypoacetylation at certain gene promoters and can influence the binding of transcription factors pnas.orgbiorxiv.org.

An example of ChIP data showing Rpd3 binding at specific genomic loci:

LocusRpd3 Enrichment (Fold vs. Control)Reference
INO1 promoter~8-fold columbia.edu
HMRDetected oup.com
Subtelomeric regions (Chr IX)Detected oup.com
REI1 promoter~4-fold oup.com
TEA1 promoter~4-fold oup.com

This table summarizes findings from ChIP studies indicating Rpd3's presence at specific gene promoters and other chromatin regions.

Live-Cell Imaging Techniques for this compound Localization and Dynamics

Live-cell imaging techniques allow researchers to visualize the localization and dynamic behavior of proteins within living cells in real-time einsteinmed.eduoup.com. By tagging this compound with fluorescent proteins like GFP, its distribution within the cell and its movement can be tracked einsteinmed.eduoup.comnih.gov.

Confocal microscopy and other advanced fluorescence microscopy techniques are commonly used for live-cell imaging of fluorescently tagged proteins oup.comnih.gov. This allows for visualization of RPD3 localization to specific cellular compartments, such as the nucleus, where it primarily functions as a chromatin-modifying enzyme nih.gov.

Live-cell imaging studies have shown that this compound is predominantly localized to the nucleus in yeast cells nih.gov. This nuclear localization is consistent with its role in deacetylating histones and regulating transcription nih.gov. Studies using Rpd3-mCherry fusion proteins and confocal microscopy have confirmed its nuclear localization nih.gov.

Live-cell imaging can also provide insights into the dynamics of RPD3, such as its recruitment to specific genomic loci or its movement within the nucleus einsteinmed.eduoup.com. While specific detailed dynamics of RPD3 movement were not extensively detailed in the provided search results, the technique is capable of revealing such information for other proteins einsteinmed.eduoup.com. For example, studies on other proteins have used live-cell imaging to observe translocation between cellular compartments or recruitment to specific DNA sites oup.com.

Live-cell imaging is crucial for understanding the temporal and spatial regulation of RPD3 activity and its interaction with other cellular components in a physiological context.

Emerging Concepts and Future Research Directions for Rpd3 Protein

Cross-talk Between RPD3 Protein and Other Epigenetic Modifiers (e.g., Methyltransferases, Chromatin Remodelers)

The activity of RPD3 is intricately connected with other epigenetic regulators, creating a complex network of control over chromatin structure and gene expression. This interplay is crucial for the precise regulation of cellular processes.

Interaction with Methyltransferases: A well-established example of this cross-talk is the relationship between the Rpd3S complex and the histone methyltransferase Set2 in Saccharomyces cerevisiae. Set2 associates with the elongating form of RNA polymerase II and methylates histone H3 at lysine (B10760008) 36 (H3K36me). This methylation mark is then recognized by the Eaf3 subunit of the Rpd3S complex, which directs the deacetylation of histones within the coding regions of actively transcribed genes. This process is essential for suppressing spurious intragenic transcription and maintaining transcriptional fidelity aacrjournals.orgresearchgate.netnih.gov. The interaction ensures that histone deacetylation by Rpd3S is targeted specifically to transcribed regions, preventing inappropriate gene expression.

Furthermore, the recruitment of Rpd3 to telomeric regions has been shown to be dependent on the protein arginine methyltransferase Hmt1, highlighting another layer of regulation by methylation yeastgenome.org. Conversely, there is evidence suggesting a link between H3K4 methylation, typically an active mark, and the function of the Rpd3L complex in transcriptional repression memory oup.comoup.com. This indicates a complex interplay where different methylation marks can either positively or negatively influence the recruitment and activity of RPD3 complexes.

Interaction with Chromatin Remodelers: RPD3 complexes also collaborate with ATP-dependent chromatin remodeling enzymes to regulate gene expression. In yeast, the Isw2 chromatin remodeling complex and the Sin3-Rpd3 histone deacetylase complex function in parallel pathways to repress the transcription of early meiotic genes nih.gov. This collaboration is essential for establishing a repressive chromatin structure at the promoters of these genes. The Isw2 complex is responsible for creating a DNase I-inaccessible chromatin structure, which is further stabilized by the deacetylase activity of the Rpd3 complex nih.gov.

Biochemical studies have revealed that RPD3 complexes can prevent the eviction of nucleosomes by the RSC (Remodels the Structure of Chromatin) complex, an ATP-dependent chromatin remodeler nih.gov. This suggests a role for RPD3 not just in histone deacetylation but also in stabilizing nucleosomes, thereby contributing to transcriptional repression through a mechanism that is independent of its deacetylase activity nih.gov.

Context-Dependent Functions and Specificity of this compound Complexes

The functional diversity of RPD3 is largely attributed to its existence in distinct multi-subunit complexes, primarily the Rpd3L (large) and Rpd3S (small) complexes in yeast, which serve as models for their counterparts in higher eukaryotes aacrjournals.orgyeastgenome.orgresearchgate.net. These complexes share a core set of subunits but are distinguished by unique components that dictate their specific functions and genomic targeting.

The Rpd3L complex is generally associated with transcriptional repression at gene promoters. It is recruited to specific DNA sequences by DNA-binding proteins that are integral components of the complex, such as Ume6 and Ash1 aacrjournals.orgnih.gov. This targeted recruitment leads to localized histone deacetylation and the repression of target genes. The Rpd3L complex is essential for the cellular response to heat stress and is involved in Sir2-mediated silencing yeastgenome.org.

In contrast, the Rpd3S complex plays a crucial role in the accuracy of transcription within the open reading frames (ORFs) of genes. As mentioned earlier, its recruitment is coupled to active transcription through the recognition of H3K36 methylation by its Eaf3 subunit aacrjournals.orgresearchgate.net. This ensures that histone deacetylation occurs in the wake of RNA polymerase II, which helps to prevent the initiation of cryptic transcripts from within the gene body.

The composition and, therefore, the function of these complexes are dynamic and can be modulated by cellular context. The stable association of different DNA-binding repressors with the Rpd3L complex allows for its targeted action at a wide array of promoters, demonstrating the context-dependent nature of its repressive functions aacrjournals.org.

FeatureRpd3L ComplexRpd3S Complex
Primary Function Transcriptional repression at promotersSuppression of intragenic transcription
Recruitment DNA-binding proteins (e.g., Ume6, Ash1)H3K36me3 mark via Eaf3 subunit
Genomic Location Gene promotersOpen reading frames (ORFs)
Key Unique Subunits Sds3, Pho23, Dep1, Rxt2, Ash1, Ume6Rco1, Eaf3
Shared Core Subunits Rpd3, Sin3, Ume1Rpd3, Sin3, Ume1

Development of Novel Research Tools and Inhibitors for this compound Studies

Advancements in our understanding of RPD3 function are closely tied to the development of new research tools and methodologies.

Biochemical and Proteomic Approaches: Tandem Affinity Purification (TAP) coupled with mass spectrometry has been instrumental in identifying the subunit compositions of the Rpd3L and Rpd3S complexes researchgate.net. This approach has allowed for a detailed characterization of the protein-protein interactions within these complexes. More recently, cryo-electron microscopy (cryo-EM) has provided high-resolution structural insights into the architecture of the Rpd3L complex, revealing how the subunits are organized and interact with each other osti.gov. These structural studies are crucial for understanding the mechanism of action of the complex and for the rational design of specific inhibitors.

Inhibitors: Histone deacetylase inhibitors (HDACis) are valuable tools for studying the function of RPD3 and other HDACs. Trichostatin A (TSA) is a potent inhibitor of class I and II HDACs, including RPD3, and has been widely used to probe the consequences of inhibiting histone deacetylation in various biological systems pnas.orgnih.gov. While broad-spectrum inhibitors like TSA are useful, there is a growing need for the development of inhibitors that are specific for individual HDACs or even specific HDAC complexes. The structural information now available for the Rpd3L complex will be invaluable in the pursuit of complex-specific inhibitors, which would allow for a more precise dissection of the distinct functions of Rpd3L and Rpd3S osti.gov.

Unexplored Mechanistic Roles of this compound in Health and Pathophysiology

While the role of RPD3 in transcriptional regulation is well-established, emerging evidence points to its involvement in a broader range of cellular processes with implications for health and disease.

Cellular Trafficking: Recent studies in yeast have implicated the Rpd3 complex in the regulation of cell surface recycling. Multiple subunits of the Rpd3 complex are required for the efficient recycling of proteins from endosomes back to the plasma membrane nih.govmdpi.com. This function appears to be mediated by the transcriptional control of genes involved in intracellular trafficking pathways nih.gov. This discovery opens up new avenues for investigating the role of RPD3 in maintaining cellular homeostasis and its potential involvement in diseases associated with trafficking defects.

Developmental Processes: In Drosophila melanogaster, the this compound is essential for proper embryonic development. A reduction in Rpd3 expression leads to a specific pair-rule segmentation phenotype, suggesting a role for RPD3 in the regulation of key developmental genes pnas.org. This finding highlights the importance of RPD3-mediated transcriptional repression in orchestrating the complex gene expression programs that drive development. Further research is needed to elucidate the specific targets of RPD3 during development and how its dysregulation might contribute to developmental disorders.

Chromatin Stability: Beyond its enzymatic activity, the RPD3 core complex has been shown to possess a novel nucleosome stabilization function nih.gov. It can act as a histone chaperone, promoting the deposition of histones onto DNA, and can prevent the eviction of nucleosomes by chromatin remodelers nih.gov. This HDAC-independent function suggests that RPD3 contributes to the structural integrity of chromatin, which has broad implications for genome stability and the regulation of all DNA-dependent processes.

Systems Biology Approaches to Map this compound Networks and Cellular Pathways

To fully comprehend the diverse roles of RPD3, it is essential to move beyond the study of individual genes and pathways and adopt a systems-level perspective.

Genome-wide Binding Maps: Chromatin immunoprecipitation followed by sequencing (ChIP-seq) has been used to generate genome-wide binding maps for Rpd3 and its associated proteins. These studies have revealed that Rpd3 binds to the upstream regions of a large number of genes, particularly those involved in anabolic processes such as ribosome biogenesis . These global maps provide a comprehensive view of the direct targets of RPD3 and have been instrumental in identifying the diverse cellular pathways under its control.

Transcriptomic and Bioinformatic Analyses: By comparing the gene expression profiles of wild-type cells with those lacking RPD3 or its associated subunits, researchers can identify the genes and pathways that are regulated by the Rpd3 complexes. Bioinformatic analyses of these datasets, combined with the genome-wide binding data, can be used to construct regulatory networks centered on RPD3 nih.govmdpi.com. These networks can reveal how RPD3 integrates various cellular signals to control specific biological outcomes. For example, such approaches have been used to identify downstream target genes of the Rpd3 complex that are involved in cell surface recycling nih.gov.

This compound Orthologs and Their Unique Roles in Diverse Organisms

RPD3 is a highly conserved protein, with orthologs found in a wide range of eukaryotes, from fungi to humans nih.govnih.gov. While the core functions of RPD3 are often conserved, its orthologs can also have unique and specialized roles in different organisms.

In the fungal pathogen Candida albicans, there are two paralogous genes, RPD3 and RPD31, that encode highly similar orthologs of the yeast this compound. Strikingly, these two proteins have opposing roles in regulating the white-opaque phenotypic switch, a key virulence trait nih.gov. Rpd3 and Rpd31 appear to function in distinct regulatory complexes, demonstrating how gene duplication and divergence can lead to the evolution of new regulatory functions nih.gov.

In Drosophila, as previously mentioned, Rpd3 is crucial for embryonic segmentation pnas.org. In mammals, the orthologs of Rpd3, primarily HDAC1 and HDAC2, are components of several distinct corepressor complexes, including the Sin3, NuRD, and CoREST complexes. These complexes play critical roles in a wide range of biological processes, including development, cell cycle control, and tumorigenesis. The mammalian DNA methyltransferase Dnmt3a has been shown to be recruited to specific promoters by a sequence-specific repressor and to silence transcription by recruiting HDAC activity, suggesting a direct link between DNA methylation and RPD3-mediated histone deacetylation in higher eukaryotes embopress.org.

The study of RPD3 orthologs in different organisms provides valuable insights into the evolution of epigenetic regulation and can reveal conserved as well as species-specific mechanisms of gene control.

OrganismRPD3 Ortholog(s)Known Roles
Saccharomyces cerevisiaeRpd3Transcriptional repression, transcriptional fidelity, heat stress response, silencing
Candida albicansRpd3, Rpd31Opposing regulation of white-opaque switching
Drosophila melanogasterRpd3Embryonic segmentation
MammalsHDAC1, HDAC2Component of Sin3, NuRD, and CoREST complexes; development, cell cycle control, tumorigenesis

Q & A

Q. How are discrepancies in RPD3-dependent gene expression profiles resolved across deletion strains?

  • Methodology :
  • Integrated multi-omics : Combine RNA-seq, ChIP-seq, and proteomics to distinguish direct RPD3 targets from indirect effects (e.g., secondary histone modifications) .
  • Network analysis : Use weighted correlation networks (WGCNA) to cluster co-regulated genes and link to RPD3 complex subunits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.